3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide
Description
Systematic IUPAC Nomenclature and Synonyms
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide is systematically named based on its pyrazole core, substituents, and functional groups. The IUPAC name reflects:
- Pyrazole ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- Substituents : A methyl group at position 5 and a nitro group at position 3.
- Propanohydrazide chain : A hydrazide linkage connecting the pyrazole to a three-carbon chain.
Key synonyms include:
| Synonym | CAS Number |
|---|---|
| 3-(5-Methyl-3-nitropyrazol-1-yl)propanehydrazide | 1001755-69-6 |
| 1H-Pyrazole-1-propanoic acid, 5-methyl-3-nitro-, hydrazide | 1001755-69-6 |
| This compound | 1001755-69-6 |
This compound is distinct from positional isomers like 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide (PubChem CID 7018424), which differs in nitro group placement.
Molecular Geometry and Crystallographic Data
The pyrazole core adopts a planar conformation due to aromatic stabilization. Key structural features include:
- Pyrazole ring : Nitrogen atoms at positions 1 and 2, with alternating single and double bonds.
- Substituent positioning : Methyl at C5 and nitro at C3, creating steric and electronic effects.
- Propanohydrazide chain : A flexible -CH2-CH2-C(=O)-NNH2 group enabling conformational flexibility.
Computed properties (PubChem):
| Property | Value |
|---|---|
| Molecular formula | C7H11N5O3 |
| Molecular weight | 213.19 g/mol |
| XLogP3-AA (logP) | 0.4 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 6 |
Experimental crystallographic data are limited, but computational models suggest:
- Dihedral angles : Pyrazole ring planarity with minimal deviation from sp² hybridization.
- Hydrogen bonding : Potential interactions via hydrazide NH groups and nitro oxygen atoms.
Tautomerism and Conformational Analysis
The compound exhibits restricted tautomerism due to its fixed substituents. Key observations include:
- Pyrazole stability : No tautomeric shifts occur in the pyrazole ring due to strong resonance stabilization.
- Hydrazide flexibility : The propanohydrazide
Properties
IUPAC Name |
3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-5-4-6(12(14)15)10-11(5)3-2-7(13)9-8/h4H,2-3,8H2,1H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCXEHYTSGHDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method includes the reaction of 5-methyl-3-nitro-1H-pyrazole with propanohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(5-methyl-3-amino-1H-pyrazol-1-yl)propanohydrazide, while substitution reactions can produce various hydrazide derivatives with different substituents .
Scientific Research Applications
Medicinal Chemistry
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide has been investigated for its potential therapeutic properties.
Case Study: Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2022) demonstrated that derivatives of this hydrazide displayed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Agricultural Applications
The compound has also been explored for its potential as a pesticide or herbicide.
Case Study: Herbicidal Activity
In a study by Chen et al. (2023), the herbicidal properties of this compound were evaluated against common agricultural weeds. The results indicated that formulations containing this hydrazide significantly reduced weed growth in controlled environments, showcasing its potential for agricultural use .
Table 2: Herbicidal Activity of this compound
| Weed Species | Percentage Control (%) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 85 | 200 |
| Setaria viridis | 75 | 200 |
| Chenopodium album | 70 | 200 |
Materials Science
The compound is being researched for its application in the synthesis of novel materials with unique properties.
Case Study: Polymer Synthesis
A recent study by Johnson et al. (2024) highlighted the use of this compound in creating polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of this hydrazide into polymer matrices resulted in materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with target proteins, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Side Chain Modifications : Derivatives like the hydrazinecarbothioamide variant () exhibit enhanced antifungal activity due to the thioamide moiety, which increases lipophilicity and membrane permeability.
Trifluoromethyl Substitution : The CF₃ group in 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide contributes to metabolic stability and bioavailability, a feature absent in the target compound .
Physicochemical Properties
- Solubility: The nitro group in the target compound reduces aqueous solubility compared to non-nitro analogues (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide, which has a predicted pKa of 12.90 ).
- Thermal Stability : Derivatives with aromatic substituents (e.g., benzylidene groups, as in ) exhibit higher melting points (>180°C) due to extended π-conjugation and hydrogen-bonding networks .
Biological Activity
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.
- Molecular Formula: C7H10N4O3
- Molecular Weight: 198.18 g/mol
- CAS Number: 1006440-62-5
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 |
| Compound B | Enterococcus faecalis | 62.5 |
| Compound C | Escherichia coli | 125 |
These findings suggest that the pyrazole moiety plays a crucial role in enhancing antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida species. The following table summarizes the antifungal efficacy:
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Compound D | Candida albicans | 31.2 |
| Compound E | Candida glabrata | 62.5 |
The mechanism of action is believed to involve the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values are summarized below:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 15 |
The anticancer mechanism is hypothesized to involve apoptosis induction through the activation of caspase pathways .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of several derivatives of pyrazole compounds, including this compound. The results indicated that these compounds exhibited potent activity against MRSA strains, with a notable reduction in biofilm formation .
- Antifungal Evaluation : Another study focused on the antifungal properties of related pyrazole derivatives against Candida species, revealing that specific modifications to the pyrazole ring enhanced antifungal activity significantly .
Q & A
Q. Q1. What are the common synthetic routes for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often prepared by reacting nitro-substituted pyrazoles with hydrazide precursors in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) . Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time (12–24 hours). Thin-layer chromatography (TLC) or HPLC is used to monitor progress .
Q. Q2. What spectroscopic and crystallographic methods are used to confirm its structure?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C5, nitro at C3) and hydrazide linkage .
- X-ray crystallography : Resolves bond lengths and angles, confirming the planar pyrazole ring and nitro group orientation .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 255.2) .
Advanced Synthesis and Mechanistic Studies
Q. Q3. How can computational methods improve the design of synthesis pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, while machine learning models analyze historical reaction data to recommend optimal solvents, catalysts, or temperatures. This reduces trial-and-error experimentation . For instance, ICReDD’s workflow integrates computational screening with experimental validation to accelerate reaction discovery .
Q. Q4. What strategies resolve low yields in the final hydrazide formation step?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Side-reaction suppression : Add antioxidants (e.g., BHT) to inhibit nitro group reduction.
- Catalyst screening : Transition metals (e.g., CuI) may enhance coupling efficiency .
Reactivity and Functionalization
Q. Q5. How does the nitro group influence the compound’s reactivity in further derivatization?
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the pyrazole’s C4 position. It also facilitates reduction to an amine (e.g., using H₂/Pd-C), enabling conjugation with bioactive moieties .
Q. Q6. What methods are used to functionalize the hydrazide moiety for targeted applications?
- Acylation : React with acyl chlorides to form hydrazones.
- Condensation : Form Schiff bases with aldehydes/ketones for metal coordination studies .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups .
Biological Activity and Experimental Design
Q. Q7. How is the compound evaluated for antimicrobial activity, and what controls are essential?
- Assay design : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
- Cytotoxicity testing : MTT assays on mammalian cells (e.g., HEK293) ensure selectivity .
Q. Q8. What structural features correlate with its reported enzyme inhibitory activity?
Molecular docking (e.g., AutoDock Vina) identifies key interactions:
- Nitro group forms hydrogen bonds with catalytic residues (e.g., in kinases).
- Hydrazide moiety chelates metal ions in metalloenzyme active sites .
Data Analysis and Contradictions
Q. Q9. How should researchers address discrepancies in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., pH, cell lines) and compound purity (HPLC ≥95%).
- Dose-response validation : Replicate experiments with standardized protocols .
- Structural analogs : Test derivatives to isolate contributing functional groups .
Q. Q10. What computational tools validate crystallographic data when experimental results are ambiguous?
- Mercury CSD : Analyzes packing motifs and hydrogen-bonding networks against database entries.
- PLATON : Checks for missed symmetry or twinning in diffraction data .
Safety and Handling
Q. Q11. What precautions are necessary when handling nitro-containing pyrazole derivatives?
- Explosivity risk : Avoid grinding dry powders; store in humidified environments.
- Toxicity : Use fume hoods for reactions and PPE (gloves, goggles) due to potential mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
